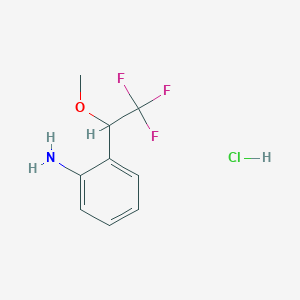
2-(2,2,2-Trifluoro-1-methoxyethyl)anilinehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,2,2-Trifluoro-1-methoxyethyl)anilinehydrochloride is a chemical compound with the molecular formula C9H10F3NO·HCl. It is known for its unique structural features, which include a trifluoromethyl group and a methoxy group attached to an aniline ring. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2,2-Trifluoro-1-methoxyethyl)anilinehydrochloride typically involves the reaction of 2,2,2-trifluoro-1-methoxyethanol with aniline in the presence of hydrochloric acid. The reaction conditions often include a controlled temperature environment and the use of a solvent such as ethanol or methanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(2,2,2-Trifluoro-1-methoxyethyl)anilinehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathways .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
2-(2,2,2-Trifluoro-1-methoxyethyl)anilinehydrochloride is utilized in various scientific research fields, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Employed in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Explored for potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2,2,2-Trifluoro-1-methoxyethyl)anilinehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its activity in biochemical assays and potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoro-1-methoxyethanol: Shares the trifluoromethyl and methoxy groups but lacks the aniline ring.
3-Trifluoromethyl-α,α,α-trifluoroacetophenone: Contains a trifluoromethyl group but differs in its overall structure and functional groups.
Uniqueness
2-(2,2,2-Trifluoro-1-methoxyethyl)anilinehydrochloride is unique due to its combination of a trifluoromethyl group, methoxy group, and aniline ring. This combination imparts distinctive chemical properties, making it valuable for various research applications .
Biological Activity
2-(2,2,2-Trifluoro-1-methoxyethyl)anilinehydrochloride, a compound with the molecular formula C9H10F3NO, has garnered attention due to its potential biological activities. This article provides a comprehensive review of its biological properties, mechanisms of action, and relevant research findings.
Structural Information
- Molecular Formula : C9H10F3NO
- SMILES : COC(C1=CC=CC=C1N)C(F)(F)F
- InChI : InChI=1S/C9H10F3NO/c1-14-8(9(10,11)12)6-4-2-3-5-7(6)13/h2-5,8H,13H2,1H3
The biological activity of this compound primarily involves its interaction with various enzymatic pathways and cellular mechanisms. Preliminary studies suggest that this compound may act as an inhibitor of certain phosphatases, similar to other trifluoromethyl-substituted anilines which have shown inhibitory effects on protein tyrosine phosphatases (PTPs) involved in cellular signaling pathways related to addiction and cancer.
Pharmacological Properties
Research indicates that compounds with trifluoromethyl substitutions often exhibit enhanced lipophilicity and metabolic stability. The following table summarizes key pharmacological properties associated with this compound:
| Property | Value |
|---|---|
| Log P (octanol-water partition coefficient) | 3.06 |
| GI Absorption | Low |
| BBB Permeant | No |
| CYP Inhibition | CYP2C19 Yes; CYP2C9 Yes; CYP1A2 No; CYP3A4 No |
Study on Enzyme Inhibition
A study focusing on the inhibition of receptor-type protein tyrosine phosphatase (PTPRD) indicated that related compounds with similar structures displayed significant inhibition rates. The lead compound demonstrated IC50 values in the nanomolar range (600-700 nM), suggesting that this compound could exhibit comparable potency in inhibiting PTPRD activity .
Toxicological Assessment
Toxicological evaluations have shown that while high doses of related compounds can lead to adverse effects such as weight loss and organ histopathology in animal models, lower doses were well tolerated without significant side effects. This suggests a potential therapeutic window for further development .
Properties
Molecular Formula |
C9H11ClF3NO |
|---|---|
Molecular Weight |
241.64 g/mol |
IUPAC Name |
2-(2,2,2-trifluoro-1-methoxyethyl)aniline;hydrochloride |
InChI |
InChI=1S/C9H10F3NO.ClH/c1-14-8(9(10,11)12)6-4-2-3-5-7(6)13;/h2-5,8H,13H2,1H3;1H |
InChI Key |
KTFUZGFWRGRZSF-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1=CC=CC=C1N)C(F)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















